1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
Overview
Description
The compound "1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride" is a derivative of pyrazole, a class of organic compounds with a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to several other pyrazole derivatives that have been synthesized and studied for their potential biological activities and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Although the specific synthesis route for "1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with appropriate substitutions to introduce the dihydroxyphenyl and ethyl groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the structure of various pyrazole derivatives was characterized by IR, 1H NMR, and X-ray diffraction . The geometrical parameters of these molecules are typically in agreement with the experimental data, and the molecular structure is stabilized by interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the carbonyl group and the nitrogen atoms in the pyrazole ring. The IR spectra of these compounds often show characteristic peaks of asymmetric stretching vibration v(C=O) and symmetric stretching vibration v(C=N), indicating the involvement of these groups in chemical reactions . The reactivity of the carbonyl group is also highlighted by its negative charge in the molecular electrostatic potential (MEP) studies, making it a site for electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The HOMO-LUMO analysis is used to determine the charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in nonlinear optics . The MEP analysis provides insight into the regions of the molecule that are likely to undergo nucleophilic or electrophilic attack . Additionally, the fluorescence properties of some pyrazole derivatives have been studied, showing that certain substitutions can greatly enhance the emission intensities of the compounds .
Scientific Research Applications
Hydroxycoumarins and Derivatives
Hydroxycoumarins, including compounds like 3-hydroxycoumarin, are noted for their chemical, photochemical, and biological properties. They serve as precursors in pharmaceuticals, perfumery, and agrochemical industries. Their synthesis, reactivity, and applications in biology have been documented, suggesting their potential in genetics, pharmacology, and microbiology (Yoda, 2020).
Pyrazoline Derivatives
Structurally unique hexasubstituted pyrazolines have been synthesized, demonstrating versatility in creating heterocyclic compounds and potential for innovative chemical transformations. Their synthesis routes offer insights into crafting compounds with specified biological activities (Baumstark, Vásquez, & Mctush-Camp, 2013).
Safety And Hazards
This section would detail any known safety concerns or hazards associated with the compound, including any necessary handling or disposal precautions.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSPJLHFXSMCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride | |
CAS RN |
1135318-57-8 | |
Record name | 1135318-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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